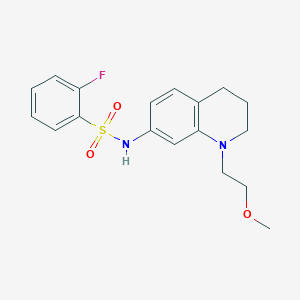
2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that combines elements of both quinoline and benzenesulfonamide structures. Its unique chemical structure enables it to interact with various molecular targets, making it of significant interest in scientific research and potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used to study reaction mechanisms and develop new synthetic methodologies, due to its complex structure and reactive sites.
Biology: Biologically, it serves as a tool to explore cell signaling pathways, protein binding interactions, and receptor modulations, offering insights into fundamental biological processes.
Medicine: In medicine, it holds potential as a drug candidate, particularly in treating conditions involving its target pathways. Research includes its effects on enzymes, receptors, and cellular processes relevant to diseases like cancer, inflammation, and infections.
Industry: Industrially, it might be utilized in the development of novel materials or as a precursor for more complex chemical entities used in manufacturing pharmaceuticals or agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. Starting with the preparation of the tetrahydroquinoline core, followed by the introduction of the 2-fluoro and benzenesulfonamide groups. Common reagents include sulfonyl chlorides and fluorinating agents, under conditions such as mild temperatures and controlled pH environments to avoid decomposition or unwanted side reactions.
Industrial Production Methods: Industrial production often scales up laboratory processes, optimizing reaction conditions for higher yields and purity. This can involve continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the final product in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: : Conversion to more oxidized forms, possibly altering its pharmacological properties.
Reduction: : Reduction reactions that could simplify the molecule or open new reactive sites.
Substitution: : Both nucleophilic and electrophilic substitution reactions, allowing for modification at various points on the molecule.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminium hydride or catalytic hydrogenation.
Substitution reactions: may use reagents like halogens or organometallic compounds under catalyzed or non-catalyzed conditions.
Major Products Formed: The major products formed depend on the type of reaction; for example:
Oxidation: might produce quinoline N-oxides or sulfoxides.
Reduction: may result in simpler amines or deprotected intermediates.
Substitution: reactions can introduce various functional groups, modifying its biological activity.
Mécanisme D'action
The mechanism of action for 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the target's activity, affecting downstream pathways. The compound's fluorine atom and sulfonamide group are particularly influential, enhancing binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Similar compounds in the same chemical class include:
2-fluoro-N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
These compounds share structural elements but differ in their functional groups, impacting their reactivity, stability, and biological activity.
Uniqueness: What sets 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart is its unique combination of fluoro and sulfonamide functionalities, providing a distinct interaction profile with biological targets, leading to specific and potentially novel therapeutic effects.
Voilà! There’s your detailed article, covering everything from its preparation to its unique chemical and biological properties. Anything more you need to dive into?
Propriétés
IUPAC Name |
2-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJETVAGOJMZRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
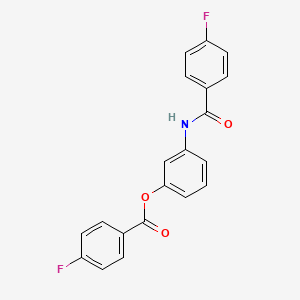
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)
![3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2512292.png)
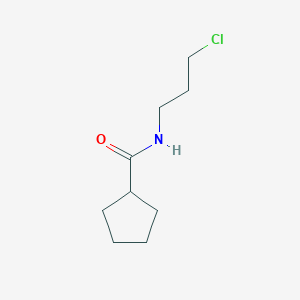
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)
![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)
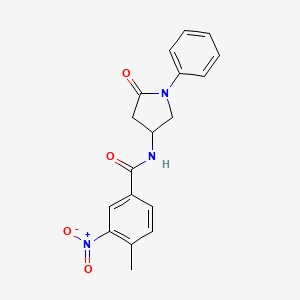
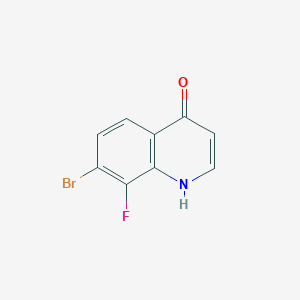
![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2512304.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide hydrochloride](/img/structure/B2512307.png)
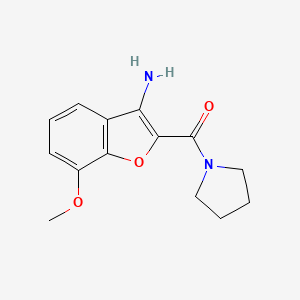

![1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2512312.png)
